![molecular formula C15H15N3O2 B1620960 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid CAS No. 904817-27-2](/img/structure/B1620960.png)
6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Overview
Description
6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid (6-PP) is a compound belonging to the class of heterocyclic compounds. It is a pyridine derivative with a pyrrolidine ring attached to the pyridine nitrogen atom. 6-PP is known to have a wide range of biological activities including anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been studied for its potential applications in drug discovery, drug delivery, and medical diagnostics.
Scientific Research Applications
6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has been extensively studied for its potential applications in drug discovery. It has been shown to inhibit the growth of various cancer cell lines and is being investigated for its potential use in cancer therapy. In addition, 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has been shown to possess anti-inflammatory and anti-bacterial properties and is being explored for its potential use in the treatment of various infectious diseases. 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has also been studied for its potential use in drug delivery systems, as it can be used to form nanoparticles and other delivery vehicles for therapeutic drugs.
Mechanism Of Action
The exact mechanism of action of 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid is still not fully understood. However, it is known to interact with a variety of cellular targets, including proteins, enzymes, and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and is believed to act as an inhibitor of the pro-inflammatory cytokines. In addition, 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has been shown to interact with a variety of receptors, including the serotonin 5-HT1A and 5-HT2A receptors, and is believed to act as an antagonist of these receptors.
Biochemical And Physiological Effects
6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and is believed to act as an inhibitor of the pro-inflammatory cytokines. In addition, 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has been shown to interact with a variety of receptors, including the serotonin 5-HT1A and 5-HT2A receptors, and is believed to act as an antagonist of these receptors. 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has also been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties.
Advantages And Limitations For Lab Experiments
6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has been widely studied in laboratory experiments and is a relatively easy compound to synthesize. It is also relatively stable and can be stored for long periods of time. However, 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid is not soluble in water and must be dissolved in an organic solvent before use. In addition, 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid is a relatively expensive compound and is not widely available.
Future Directions
Future research on 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid could focus on exploring its potential applications in drug delivery systems, as well as its potential use in cancer therapy. In addition, further research could be conducted to better understand the biochemical and physiological effects of 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid, as well as its mechanism of action. Finally, research could be conducted to develop new synthetic methods for the production of 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid, as well as to improve the availability and cost of the compound.
properties
IUPAC Name |
6-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(20)12-5-6-14(17-10-12)18-8-2-4-13(18)11-3-1-7-16-9-11/h1,3,5-7,9-10,13H,2,4,8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNRJSWGXAWYIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)C(=O)O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378092 | |
Record name | 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
CAS RN |
904817-27-2 | |
Record name | 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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